2-(Bromomethyl)benzonitrile
Overview
Description
2-(Bromomethyl)benzonitrile reacts with 2H-tetrazole in the presence of KOH to yield 4-[(2H-tetra-zol-2-yl)meth-yl]benzonitrile. It undergoes base-promoted condensation reaction with homophthalic anhydride to yield 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-one.
Scientific Research Applications
Herbicide Degradation : Benzonitrile herbicides, including compounds related to 2-(Bromomethyl)benzonitrile, are used worldwide in agriculture. Microbial degradation of these compounds, including pathways and involved organisms, is a significant area of research. It's essential for understanding environmental impacts and groundwater contamination (Holtze, Sørensen, Sørensen, & Aamand, 2008).
Chemical Synthesis and Refinement : Research on the synthesis and refinement of related compounds, such as 4-bromomethyl-benzonitrile, explores optimal reaction conditions and purification methods. This is crucial for producing high-purity chemicals for various applications (Teng Jun-jiang, 2008).
Pharmaceutical Applications : The reaction of this compound with various compounds leads to the formation of tautomeric thienopyrimidoisoindolones, which have potential pharmaceutical applications (Kysil, Voitenko, & Wolf, 2008).
Palladium-Catalyzed Cyanation : Studies on palladium-catalyzed cyanation using benzonitriles, including this compound, contribute to the development of new methodologies for chemical synthesis. Such research is valuable for both academic and industrial applications (Schareina, Zapf, & Beller, 2004).
Cytotoxic Effects of Pesticides : The study of benzonitrile pesticides, including derivatives of this compound, focuses on their cytotoxic effects on human cell lines. This research is vital for evaluating the safety and environmental impact of these compounds (Lovecká et al., 2015).
Crystal Structure Analysis : Understanding the crystal structure of o-(bromomethyl)benzonitrile provides insights into the physical characteristics and potential applications of such compounds in various fields (Sinha & Dutta, 1979).
Safety and Hazards
Mechanism of Action
Target of Action
2-Cyanobenzyl bromide, also known as 2-(Bromomethyl)benzonitrile, is primarily used as an intermediate in the synthesis of Alogliptin . Alogliptin is an oral antihyperglycemic agent that is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) . DPP-4 is a key enzyme that degrades incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
2-Cyanobenzyl bromide reacts with 2H-tetrazole in the presence of KOH to yield 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile . It also undergoes base-promoted condensation reaction with homophthalic anhydride .
Biochemical Pathways
The compound’s interaction with its targets leads to the inhibition of DPP-4, which in turn increases the levels of incretin hormones . This results in the stimulation of insulin release and inhibition of glucagon release, thereby reducing blood glucose levels .
Result of Action
The primary result of the action of 2-Cyanobenzyl bromide is the production of Alogliptin . Alogliptin, as a DPP-4 inhibitor, helps to regulate blood glucose levels, making it a valuable agent in the management of type 2 diabetes .
Action Environment
The action of 2-Cyanobenzyl bromide is influenced by various environmental factors. For instance, it’s recommended to store the compound in a dark place, sealed, and at room temperature . It’s slightly soluble in water and more soluble in organic solvents like chloroform and ethyl acetate . These factors can influence the compound’s stability, reactivity, and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that bromomethyl groups can act as electrophiles in biochemical reactions, potentially interacting with nucleophilic sites on enzymes, proteins, and other biomolecules . The nature of these interactions would depend on the specific biochemical context and the other molecules present.
Cellular Effects
Compounds with bromomethyl groups can potentially influence cell function by modifying proteins or other biomolecules, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Bromomethyl groups can potentially form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation, changes in gene expression, and other effects .
Metabolic Pathways
Bromomethyl groups can potentially be metabolized through reactions with nucleophilic sites on enzymes or cofactors .
Transport and Distribution
The compound’s lipophilicity, as suggested by its Log Kow of 2.43 , may influence its distribution and accumulation.
Properties
IUPAC Name |
2-(bromomethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXNHCXKWFNKCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176632 | |
Record name | 2-(Bromomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22115-41-9 | |
Record name | 2-Cyanobenzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22115-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Bromomethyl)benzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022115419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Bromomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(bromomethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.740 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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